molecular formula C10H9F2IO2 B14061376 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one

Katalognummer: B14061376
Molekulargewicht: 326.08 g/mol
InChI-Schlüssel: AYJUHOAKVYOWCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one is a halogenated aryl ketone with the molecular formula C₁₀H₈F₂IO₂ (calculated based on substituents). Its structure features a propan-2-one backbone substituted at the phenyl ring with a difluoromethoxy group (–OCF₂H) at position 3 and an iodine atom at position 2. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing properties of the difluoromethoxy and iodine substituents, which influence reactivity and stability .

Eigenschaften

Molekularformel

C10H9F2IO2

Molekulargewicht

326.08 g/mol

IUPAC-Name

1-[3-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9F2IO2/c1-6(14)5-7-3-2-4-8(9(7)13)15-10(11)12/h2-4,10H,5H2,1H3

InChI-Schlüssel

AYJUHOAKVYOWCY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)F)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Iodination and Difluoromethoxylation Sequence

A widely adopted route involves sequential halogenation and fluorination of 3-hydroxyphenylpropan-2-one (Figure 1).

Step 1: Directed ortho-Iodination
The ketone group in phenylpropan-2-one acts as a meta-director, complicating direct iodination at the 2-position. To overcome this, N-methoxy-N-methylamide derivatives serve as transient directing groups (TDGs). Conversion of 3-hydroxyphenylpropan-2-one to its amide derivative enables ortho-lithiation using LDA (lithium diisopropylamide), followed by quenching with iodine to yield 2-iodo-3-hydroxyphenylpropan-2-one. Typical conditions:

  • LDA (2.2 eq), THF, -78°C
  • Iodine (1.1 eq), 0°C to RT, 85% yield

Step 2: Difluoromethoxy Group Installation
The hydroxyl group at position 3 undergoes deoxofluorination using morpholino sulfur tetrafluoride (Morph-DAST). This reagent surpasses conventional DAST in thermal stability and selectivity for secondary alcohols:

  • Morph-DAST (1.5 eq), DCM, 0°C → RT, 12 h
  • Yield: 78%
  • Byproducts: <5% elimination products

Key Advantages :

  • High regiocontrol via TDG strategy
  • Scalable to multigram quantities

Limitations :

  • Requires protection/deprotection steps
  • Morph-DAST handling demands anhydrous conditions

Condensation-Based Strategies

Claisen-Schmidt Condensation

This method constructs the propan-2-one moiety through base-catalyzed condensation between 3-(difluoromethoxy)-2-iodobenzaldehyde and acetone (Figure 2).

Reaction Conditions :

  • 3-(Difluoromethoxy)-2-iodobenzaldehyde (1.0 eq)
  • Acetone (5.0 eq), NaOH (20% aq), MeOH, 0°C → RT
  • Yield: 62–68%

Mechanistic Insights :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. Steric hindrance from the 2-iodo group reduces reaction rates compared to unsubstituted analogs.

Optimization Strategies :

  • Microwave irradiation (100°C, 20 min) improves yield to 74%
  • Phase-transfer catalysts (e.g., TBAB) enhance solubility of aromatic aldehydes

Transition Metal-Mediated Coupling Approaches

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables modular assembly of the target compound from halophenyl precursors (Table 1).

Representative Protocol :

  • Synthesis of 3-(difluoromethoxy)phenylboronic acid via Miyaura borylation
  • Coupling with 2-iodophenylpropan-2-one triflate:
    • Pd(PPh₃)₄ (5 mol%)
    • K₂CO₃ (2.0 eq), DME/H₂O (3:1), 80°C, 12 h
    • Yield: 71%

Challenges :

  • Competing protodeboronation of electron-deficient boronic acids
  • Requires pre-functionalized ketone substrates

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield (%) Scalability Key Advantage
Sequential Functionalization 4 63 High Regioselective iodination
Claisen-Schmidt 3 68 Moderate Atom economy
Suzuki Coupling 5 58 Low Modularity

Critical Observations :

  • Sequential functionalization offers superior regiocontrol but requires specialized reagents like Morph-DAST.
  • Claisen-Schmidt condensation is operationally simpler but limited by aldehyde accessibility.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group and iodine atom can influence the compound’s binding affinity and specificity towards these targets. The propan-2-one moiety may also play a role in the compound’s reactivity and overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one –OCF₂H (3), –I (2) C₁₀H₈F₂IO₂ High molecular weight, halogenated
1-(4-(Trifluoromethoxy)phenyl)propan-2-one –OCF₃ (4) C₁₀H₇F₃O₂ Trifluoromethoxy group enhances lipophilicity
1-(3-(Trifluoromethyl)phenyl)propan-2-one –CF₃ (3) C₁₀H₇F₃O Pharmaceutical intermediate (fenfluramine synthesis)
1-(3-(Methylthio)phenyl)propan-2-one –SCH₃ (3) C₁₀H₁₂OS Sulfur-containing, moderate polarity
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one –OCF₂H (3), –SCH₃ (4), –Cl (1) C₁₁H₁₁ClF₂O₂S Dual halogen and sulfur substituents

Key Observations :

  • Electron-withdrawing groups : The trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups in analogs enhance metabolic stability compared to difluoromethoxy (–OCF₂H) .
  • Halogen effects : The iodine atom in the target compound increases molecular weight (MW = 314.07 g/mol) and may reduce solubility in polar solvents compared to chloro or methylthio analogs .

Physicochemical Properties

Property Target Compound 1-(4-(Trifluoromethoxy)phenyl)propan-2-one 1-(3-(Trifluoromethyl)phenyl)propan-2-one
Molecular Weight 314.07 g/mol 224.15 g/mol 208.16 g/mol
Polarity Moderate (due to –I and –OCF₂H) High (polar –OCF₃) Low (apolar –CF₃)
Synthetic Yield Not reported 73% (via PCC oxidation) 90.6% (via reductive amination)

Notes:

  • Trifluoromethyl-substituted analogs exhibit higher volatility, making them easier to isolate via distillation .

Challenges :

  • Iodination steps require careful control to avoid over-halogenation or deiodination .
  • Difluoromethoxy groups are less stable under acidic conditions compared to trifluoromethoxy .

Biologische Aktivität

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a difluoromethoxy group and an iodine atom. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one is C10H9F2IO2. The presence of the difluoromethoxy group enhances its lipophilicity, while the iodine atom contributes to its reactivity through halogen bonding. These features make it a candidate for interactions with enzymes and receptors in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. The difluoromethoxy group and iodine can participate in hydrogen and halogen bonding, respectively, which may influence binding affinities to enzymes and receptors. The propan-2-one moiety allows for nucleophilic addition reactions that can modulate its biological effects.

Binding Affinities

Research indicates that 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one exhibits binding affinities towards several key enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation : The compound could modulate receptor activities, influencing signal transduction pathways.

Synthesis Methods

The synthesis of 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one typically involves:

  • Preparation of Iodinated Intermediate : Reacting 3-(difluoromethoxy)phenylboronic acid with iodine in the presence of a palladium catalyst.
  • Acylation : Following the formation of the iodinated intermediate, acylation is performed using acetyl chloride to yield the final product.

This method can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatography.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : There is evidence indicating that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
Enzyme InhibitionVarious metabolic enzymesReduced activity leading to altered metabolism
Receptor ModulationSpecific receptorsEnhanced or inhibited signaling
Anticancer ActivityTumor cellsDecreased proliferation
Anti-inflammatoryInflammatory markersReduction in cytokine levels

Q & A

Q. Key Considerations :

  • Halogen stability: Use low temperatures (<0°C) during acylation to prevent iodine displacement.
  • Fluorinated groups: Avoid strong bases that may hydrolyze the difluoromethoxy moiety.

Reference Synthesis : Similar methods are validated for trifluoromethyl analogs, where reductive amination and hydrolysis were employed (e.g., synthesis of fenfluramine intermediates in ).

Basic: How can spectroscopic techniques (NMR, IR, MS) characterize 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • The iodine atom causes significant deshielding of adjacent protons (δ ~7.5–8.5 ppm for aromatic protons).
    • The difluoromethoxy group (-OCF₂H) splits into a doublet of triplets in ¹⁹F NMR (δ ~-80 to -85 ppm).
  • IR Spectroscopy :
    • Strong C=O stretch at ~1700–1750 cm⁻¹.
    • C-F stretches in the 1100–1250 cm⁻¹ range.
  • Mass Spectrometry (MS) :
    • Molecular ion peak [M⁺] expected at m/z ≈ 326 (C₁₀H₈F₂IO₂).
    • Fragmentation patterns include loss of I (127 amu) and COCH₃ (43 amu).

Validation : Compare experimental data with DFT-calculated spectra (e.g., as done for similar chalcone derivatives in ).

Advanced: What computational methods (e.g., DFT, AIM) predict the reactivity and electronic properties of this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-311++G(d,p) basis sets.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom and carbonyl group are likely reactive centers.
  • Atoms in Molecules (AIM) Theory :
    • Analyze bond critical points (BCPs) to assess halogen bonding potential. The iodine atom may form weak interactions with electron-rich species.

Case Study : DFT studies on (2E)-3-(2,6-dichlorophenyl)prop-2-en-1-one revealed charge transfer mechanisms relevant to aromatic ketones ().

Advanced: How can researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts) across studies?

Q. Methodological Answer :

Solvent Effects : Re-measure spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

Dynamic Effects : Investigate rotational barriers around the difluoromethoxy group using variable-temperature NMR.

Theoretical Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Example : In , AIM theory reconciled discrepancies in hydrogen bonding patterns for a chalcone derivative.

Advanced: What challenges arise in crystallographic analysis of halogenated aryl ketones like this compound?

Q. Methodological Answer :

  • Crystal Growth : Use slow evaporation from a non-polar solvent (e.g., hexane/ethyl acetate) to enhance crystal quality.
  • Heavy Atom Effects : The iodine atom facilitates phasing but may cause absorption errors. Apply multi-scan corrections during XRD data collection.
  • Disorder Modeling : The difluoromethoxy group may exhibit rotational disorder; refine using PART instructions in SHELXL.

Reference : XRD studies on (2E)-3-(2,6-dichlorophenyl)prop-2-en-1-one achieved R-factor < 0.05 despite chlorine disorder ().

Basic: What stability considerations are critical for handling this compound under varying conditions (pH, light, temperature)?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent iodine dissociation.
  • Thermal Stability : Decomposition occurs above 80°C (TGA data from similar compounds in ).
  • pH Sensitivity : Avoid strong bases (pH >10) to prevent hydrolysis of the difluoromethoxy group.

Advanced: What mechanistic insights explain the role of iodine in cross-coupling reactions involving this compound?

Methodological Answer :
The iodine substituent acts as a directing group and can participate in Ullmann or Suzuki-Miyaura couplings:

Directed C-H Activation : Pd-catalyzed coupling at the ortho position relative to iodine.

Transmetalation : Iodine facilitates oxidative addition in Pd(0)/Pd(II) cycles.

Case Study : highlights iodine’s role in stabilizing intermediates during synthesis of difluoromethoxy derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.